molecular formula C24H27N3O3 B11416965 N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Cat. No.: B11416965
M. Wt: 405.5 g/mol
InChI Key: IXQOQOZULZPEIW-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common method involves the [2+2] ketene-imine cycloaddition (Staudinger reaction) to form the spirocyclic core . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like ceric ammonium nitrate to facilitate the oxidative deprotection of the N-(4-ethoxyphenyl) group .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide
  • N-(4-Hydroxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide

Uniqueness

N-(4-Ethoxyphenyl)-2-{2-oxo-3-phenyl-1,4-diazaspiro[45]dec-3-EN-1-YL}acetamide is unique due to its ethoxy group, which imparts distinct chemical properties such as increased lipophilicity and altered reactivity compared to its methoxy and hydroxy analogs

Properties

Molecular Formula

C24H27N3O3

Molecular Weight

405.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(3-oxo-2-phenyl-1,4-diazaspiro[4.5]dec-1-en-4-yl)acetamide

InChI

InChI=1S/C24H27N3O3/c1-2-30-20-13-11-19(12-14-20)25-21(28)17-27-23(29)22(18-9-5-3-6-10-18)26-24(27)15-7-4-8-16-24/h3,5-6,9-14H,2,4,7-8,15-17H2,1H3,(H,25,28)

InChI Key

IXQOQOZULZPEIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=NC23CCCCC3)C4=CC=CC=C4

Origin of Product

United States

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